4-Propargylthiomorpholine 1,1-Dioxide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

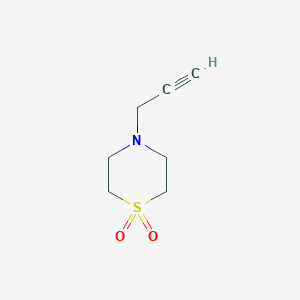

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBZIZOYSYHBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCS(=O)(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380442 | |

| Record name | 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10442-03-2 | |

| Record name | 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance and Research Context of Thiomorpholine 1,1 Dioxide Scaffolds

The thiomorpholine (B91149) 1,1-dioxide core is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its ability to serve as a versatile building block in the design of therapeutic agents. chemimpex.comresearchgate.net This six-membered saturated heterocycle, containing both a sulfur and a nitrogen atom, with the sulfur atom oxidized to a sulfone, imparts a unique combination of stability, polarity, and three-dimensional structure to molecules.

The sulfone group is a key feature, acting as a strong hydrogen bond acceptor, which can facilitate crucial interactions with biological targets. Furthermore, the thiomorpholine 1,1-dioxide ring is metabolically stable, a desirable characteristic for drug candidates. Its incorporation into molecular structures can enhance aqueous solubility and improve pharmacokinetic profiles. Researchers have leveraged these attributes in the development of compounds targeting a range of diseases.

An Overview of Propargyl Functionalization in Contemporary Organic Chemistry

The introduction of a propargyl group—a three-carbon unit containing a terminal alkyne—into a molecule is a powerful strategy in modern organic synthesis. This functionalization opens up a vast array of chemical transformations, making the parent molecule a valuable intermediate for further elaboration. The terminal alkyne of the propargyl group is particularly notable for its participation in a variety of coupling reactions, most prominently the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Click chemistry, a concept introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The azide-alkyne cycloaddition fits these criteria, enabling the efficient and specific formation of stable 1,2,3-triazole linkages. This has profound implications for drug discovery, materials science, and bioconjugation. The propargyl group's reactivity also extends to other transformations, including Sonogashira coupling, C-H activation, and various cycloaddition reactions, highlighting its versatility as a synthetic handle.

Historical Development and Emerging Research Trajectories for 4 Propargylthiomorpholine 1,1 Dioxide

Established Synthetic Routes for this compound

The most common and established method for the synthesis of this compound is the direct N-alkylation of thiomorpholine 1,1-dioxide. This reaction involves the nucleophilic attack of the secondary amine nitrogen of the thiomorpholine 1,1-dioxide ring onto an electrophilic propargyl source, typically propargyl bromide or propargyl chloride. The reaction is carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity and neutralizing the hydrogen halide formed as a byproduct.

Reaction Conditions and Yield Optimization

The efficiency and yield of the N-propargylation reaction are dependent on several factors, including the choice of solvent, base, and reaction temperature. Aprotic polar solvents are generally preferred as they can solvate the reacting species without interfering with the reaction. The choice of base is critical; it must be strong enough to deprotonate the secondary amine but not so strong as to cause side reactions with the solvent or the propargyl halide.

Table 1: Representative Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Rationale & Optimization Notes |

| Reactants | Thiomorpholine 1,1-Dioxide, Propargyl Bromide | Propargyl bromide is typically more reactive than propargyl chloride, often leading to faster reaction times or lower required temperatures. |

| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | Inorganic bases like K₂CO₃ are easily removed by filtration. Organic bases like Et₃N are soluble and may require aqueous workup for removal. The choice depends on the desired workup procedure. |

| Solvent | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) | These polar aprotic solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction pathway. |

| Temperature | Room Temperature to 60 °C | The reaction often proceeds smoothly at room temperature, but gentle heating can be applied to increase the reaction rate, especially with less reactive substrates or for achieving higher conversion in a shorter time. |

| Yield | Generally High (>80%) | Yields for this type of N-alkylation are typically high. Optimization involves ensuring the complete deprotonation of the amine and using a slight excess of the propargyl halide to drive the reaction to completion. |

Functionalization and Derivatization Strategies Utilizing this compound

The synthetic utility of this compound stems primarily from the reactivity of its terminal alkyne. chemimpex.com This functional group allows the molecule to act as a versatile building block, participating in a range of powerful chemical transformations, most notably click chemistry and nucleophilic substitution reactions. chemimpex.com

Click Chemistry Applications of the Propargyl Moiety

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for creating large libraries of compounds and for bioconjugation. google.comresearchgate.net The terminal alkyne of this compound is an ideal substrate for the most prominent click reaction, the azide-alkyne cycloaddition. tcichemicals.comsigmaaldrich.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used reaction that joins terminal alkynes with azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. tcichemicals.comtcichemicals.com This reaction is a cornerstone of click chemistry. tcichemicals.comresearchgate.net In the context of this compound, the propargyl group reacts with any chosen organic azide in the presence of a copper(I) catalyst. This allows the thiomorpholine 1,1-dioxide scaffold to be covalently linked to a vast array of other molecules, including fluorescent dyes, polymers, peptides, and other pharmacologically active structures. tcichemicals.com

The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. tcichemicals.com The reaction is known for its tolerance of a wide variety of functional groups and its ability to proceed under mild, often aqueous, conditions. google.com The copper(I) catalyst is typically generated in situ by the reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. To prevent catalyst disproportionation and oxidation, a stabilizing ligand is often included.

Table 2: Common Components for CuAAC Reactions

| Component | Example(s) | Function |

| Copper(I) Source | Copper(I) Iodide (CuI), Copper(I) Bromide (CuBr) | Provides the active Cu(I) catalyst. |

| Copper(II) Precursor | Copper(II) Sulfate (CuSO₄) | A stable, inexpensive source that is reduced in situ to Cu(I). |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) catalytic species. |

| Stabilizing Ligand | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | A chelating ligand that stabilizes the Cu(I) oxidation state, preventing oxidation and improving reaction efficiency, especially in aqueous or biological media. |

| Solvent | Water, t-Butanol/Water mixtures, DMSO, DMF | The reaction is famously versatile and can be run in various solvents, including environmentally benign water. google.com |

While CuAAC is highly effective, the potential cytotoxicity of residual copper has driven the development of metal-free click chemistry alternatives, which are particularly valuable for applications in living systems. These methods typically rely on increasing the reactivity of one of the components through ring strain.

The most prominent metal-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a metal catalyst but necessitates the use of a strained cyclooctyne (B158145) instead of a simple terminal alkyne like the one present in this compound. Therefore, to utilize SPAAC, the propargyl group would first need to be chemically converted into a strained cyclic alkyne derivative. Another related metal-free reaction is the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), which also requires a strained alkyne to react with a nitrone.

Table 3: Comparison of Alkyne-Based Click Chemistry Approaches

| Reaction | Alkyne Requirement | Catalyst | Key Feature |

| CuAAC | Terminal Alkyne (e.g., propargyl group) | Copper(I) | Highly versatile and regiospecific for 1,4-triazole formation. tcichemicals.com |

| SPAAC | Strained Cyclooctyne | None (Metal-Free) | Bioorthogonal; avoids catalyst-related toxicity. |

| SPANC | Strained Cyclooctyne | None (Metal-Free) | Fast kinetics and suitable for live-cell labeling. |

Nucleophilic Substitution Reactions

The terminal proton on the propargyl group of this compound is weakly acidic and can be removed by a strong base (e.g., n-butyllithium or sodium hydride) to generate a corresponding acetylide anion. This acetylide is a potent carbon-based nucleophile and can participate in a wide range of nucleophilic substitution and addition reactions. chemimpex.com

This reactivity allows for the extension of the carbon skeleton by reacting the acetylide with various electrophiles. For example, the acetylide can attack:

Alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in an Sₙ2 reaction to form an internal alkyne.

Aldehydes and ketones to form propargylic alcohols.

Epoxides to open the ring and form a β-hydroxy alkyne.

This pathway provides a powerful method for C-C bond formation, enabling the covalent attachment of the thiomorpholine 1,1-dioxide scaffold to other complex organic fragments through a stable carbon-carbon linkage. chemimpex.com

Cycloaddition Reactions

The chemical structure of this compound, featuring a terminal alkyne (propargyl group), makes it an excellent substrate for cycloaddition reactions. dergipark.org.tr This class of reactions is fundamental to organic synthesis, allowing for the construction of cyclic, and often heterocyclic, ring systems in a controlled manner. The reactivity of the alkyne group is central to the utility of this compound as a building block in medicinal and materials chemistry. dergipark.org.tr

The most prominent cycloaddition reaction involving this compound is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comacs.org In this reaction, the terminal alkyne of this compound reacts with an organic azide to selectively form a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.comnih.gov This transformation is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for linking the thiomorpholine 1,1-dioxide scaffold to other molecules. mdpi.comnih.gov

Beyond the well-known [3+2] cycloadditions, the electron-deficient nature of the alkyne, influenced by the adjacent nitrogen and sulfone groups, also allows it to participate as a dipolarophile or dienophile in other types of cycloadditions. google.comnih.gov These reactions provide synthetic routes to a variety of five- and six-membered ring systems, demonstrating the compound's versatility in constructing complex molecular architectures. dergipark.org.trgoogle.com

Other Diverse Chemical Transformations

The versatility of this compound extends beyond cycloadditions to a range of other chemical transformations centered on its reactive propargyl group. dergipark.org.tr These reactions are crucial for synthesizing diverse derivatives and incorporating the thiomorpholine 1,1-dioxide motif into larger, more complex structures.

Coupling Reactions: The terminal alkyne is an ideal handle for various metal-catalyzed coupling reactions. For instance, Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper complexes, can be employed to form a new carbon-carbon bond, linking the thiomorpholine unit directly to aromatic or vinylic systems.

Nucleophilic Addition and Substitution: The compound can engage in nucleophilic substitutions, a foundational type of reaction in organic chemistry. dergipark.org.tr Furthermore, the alkyne's C-H bond can be deprotonated by a strong base to form an acetylide. This acetylide anion is a potent nucleophile that can attack various electrophiles, such as aldehydes, ketones, or alkyl halides, thereby extending the carbon chain.

Nicholas Reaction: The Nicholas reaction provides a method for the propargylation of nucleophiles such as alcohols, phenols, and amines under acidic conditions. scispace.com The dicobalt hexacarbonyl-complexed form of this compound could be used to functionalize sensitive molecules that are incompatible with the basic conditions often required for other alkyne-based modifications. scispace.com

Development of Novel Synthetic Analogues and Derivatives of this compound

The unique combination of the polar, hydrogen-bond-accepting thiomorpholine 1,1-dioxide group and the synthetically versatile propargyl handle makes this compound a valuable starting material for creating novel derivatives with potential applications in various fields. dergipark.org.tr

Synthesis of Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids

A significant application of this compound is in the synthesis of hybrid molecules containing a 1,2,3-triazole ring, which is known to be a valuable pharmacophore. mdpi.com These hybrids are efficiently constructed using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.comcapes.gov.br

A one-pot procedure has been developed for synthesizing novel sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives. nih.gov In this method, various sulfonyl azides are generated in situ from the corresponding sulfonic acids and then reacted directly with this compound. nih.gov This approach yields a series of triazole derivatives in good yields, which have been evaluated for potential biological activities, including antibacterial and antioxidant properties. nih.gov

The table below summarizes the results from a study on the one-pot synthesis of these triazole hybrids. nih.gov

| Entry | Sulfonic Acid Precursor | Product | Yield (%) |

| 5a | Benzenesulfonic acid | 4-(((4-((1,1-dioxidothiomorpholino)methyl)-1H-1,2,3-triazol-1-yl)sulfonyl)methyl)benzene | 75 |

| 5b | 4-Methylbenzenesulfonic acid | 1-((4-methylphenyl)sulfonyl)-4-((1,1-dioxidothiomorpholino)methyl)-1H-1,2,3-triazole | 77 |

| 5c | 4-Methoxybenzenesulfonic acid | 1-((4-methoxyphenyl)sulfonyl)-4-((1,1-dioxidothiomorpholino)methyl)-1H-1,2,3-triazole | 73 |

| 5d | 4-Chlorobenzenesulfonic acid | 1-((4-chlorophenyl)sulfonyl)-4-((1,1-dioxidothiomorpholino)methyl)-1H-1,2,3-triazole | 76 |

| 5l | N-(4-sulfonylphenyl)acetamide | N-(4-((4-((1,1-dioxidothiomorpholino)methyl)-1H-1,2,3-triazol-1-yl)sulfonyl)phenyl)acetamide | 63 |

Cyclotriphosphazene-Based Derivatives Incorporating this compound Units

Cyclotriphosphazenes are inorganic heterocyclic compounds consisting of a ring of alternating phosphorus and nitrogen atoms. The most common starting material, hexachlorocyclotriphosphazene (N₃P₃Cl₆), features highly reactive phosphorus-chlorine (P-Cl) bonds. nih.govresearchgate.net These bonds are susceptible to nucleophilic substitution, allowing for the attachment of a wide variety of organic side groups to the inorganic core. dergipark.org.trresearchgate.net This modularity has made cyclotriphosphazene (B1200923) derivatives subjects of intense study for applications in material science, particularly as flame retardants. mdpi.comnih.gov

A synthetic strategy to develop novel cyclotriphosphazene derivatives involves using this compound as a nucleophile. The secondary amine nitrogen of the thiomorpholine ring can attack the electrophilic phosphorus atoms of hexachlorocyclotriphosphazene, displacing the chloride ions. dergipark.org.trcapes.gov.br By controlling the stoichiometry, it is possible to synthesize derivatives where one or more propargylthiomorpholine 1,1-dioxide units are attached to the phosphazene ring. The resulting structures are hybrid inorganic-organic molecules that possess the properties of both moieties. The pendant propargyl groups serve as reactive handles for further functionalization, such as cross-linking polymers or attaching other functional molecules via click chemistry. mdpi.com

Chemically Modified Alginate Derivatives for Biomedical Applications

Alginate is a naturally occurring polysaccharide derived from brown seaweed, prized in biomedical research for its biocompatibility, biodegradability, and non-toxic nature. nih.gov It is widely used to form hydrogels for applications such as wound healing, drug delivery, and tissue engineering. However, native alginate sometimes lacks the specific properties needed for advanced applications. nih.gov

Chemical modification using click chemistry offers a powerful way to enhance the physical and biochemical properties of alginate. nih.govnih.gov A key strategy involves incorporating this compound into the alginate structure. The process typically involves two steps:

Functionalization of Alginate: The alginate backbone is first chemically modified to introduce azide groups onto its hydroxyl functionalities. nih.gov

Click Reaction: The resulting azide-functionalized alginate is then reacted with this compound via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov

This reaction covalently grafts the thiomorpholine 1,1-dioxide moiety onto the polymer backbone through a stable triazole linker. nih.gov The resulting modified alginate derivative combines the beneficial properties of the natural polymer with the specific characteristics of the synthetic heterocycle, potentially leading to new biomaterials with enhanced stability, drug-loading capacity, or specific cell interactions for targeted biomedical applications. nih.gov

A Pivotal Building Block for Biologically Active Molecules

The inherent reactivity and structural features of this compound make it an invaluable starting material for the synthesis of complex molecules with potential therapeutic applications.

Designing and Synthesizing Potential Therapeutic Agents

The design of new therapeutic agents often involves the strategic combination of different pharmacophores—the specific parts of a molecule responsible for its biological activity. The propargyl group of this compound serves as a key linker for this purpose. Through click chemistry, it can be readily conjugated with a wide array of azide-containing molecules, including peptides, carbohydrates, and other small-molecule drugs. This modular approach allows medicinal chemists to rapidly generate novel hybrid molecules with potentially synergistic or entirely new pharmacological profiles.

While specific research on the direct use of this compound in the synthesis of marketed therapeutic agents is not yet widely published, the principles of its application are well-established in medicinal chemistry. The synthesis of 1,2,3-triazole hybrids from various propargylated heterocyclic compounds has been extensively reported, demonstrating the feasibility and utility of this approach. For instance, the synthesis of thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids has been explored, showcasing the potential for creating new chemical entities with diverse biological activities. researchgate.net

Exploration in Neurological Disorder Therapeutics

The thiomorpholine dioxide moiety is of particular interest in the development of drugs for neurological disorders. researchgate.net The structural characteristics of this scaffold may facilitate crossing the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. The exploration of this compound derivatives in this area is an active field of research, although specific clinical data is still emerging. The ability to attach various functional groups to the thiomorpholine dioxide core via the propargyl linker allows for the fine-tuning of properties such as receptor binding affinity and selectivity, which are crucial for treating complex neurological conditions like Alzheimer's disease, Parkinson's disease, and epilepsy.

Anti-Cancer Research and Cytotoxicity Investigations of this compound Derivatives

The development of novel anti-cancer agents is a primary focus of medicinal chemistry. While direct studies on the anti-cancer properties of this compound derivatives are limited, research on structurally related compounds provides a strong rationale for their investigation in this area.

Evaluation of Antiproliferative Effects

The uncontrolled proliferation of cancer cells is a hallmark of the disease. A key strategy in cancer therapy is to inhibit this proliferation. Studies on various heterocyclic compounds containing sulfone and propargyl groups have demonstrated significant antiproliferative activity against a range of cancer cell lines.

For example, a series of N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide 1,1-dioxide derived 1,4-disubstituted 1,2,3-triazole hybrids were synthesized and evaluated for their in vitro anticancer activity against MCF-7 (breast cancer), HeLa (cervical cancer), and A-549 (lung cancer) cell lines. researchgate.net Certain derivatives within this series, specifically those with 2-hydroxy, 2-methoxy, and 3-methoxy phenyl substitutions, were found to possess potent antiproliferative activity. researchgate.net Although these compounds are not direct derivatives of this compound, they share the thiomorpholine dioxide core and were synthesized using a click chemistry approach, highlighting the potential of this scaffold in generating antiproliferative agents.

Table 1: Antiproliferative Activity of Structurally Related Thiomorpholine Dioxide Derivatives (Please note: This table is based on data for structurally related compounds and is for illustrative purposes only, as direct data for this compound derivatives is not currently available in the public domain.)

| Compound Class | Cancer Cell Line | Reported Activity | Reference |

| Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids | MCF-7, HeLa, A-549 | Potential Antiproliferative Activity | researchgate.net |

Investigation of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, contributing to tumor growth. A major goal of cancer therapy is to induce apoptosis in malignant cells.

While specific studies on the apoptosis-inducing mechanisms of this compound derivatives are yet to be published, research on other heterocyclic compounds containing sulfone or propargyl moieties suggests potential pathways. For instance, some anticancer compounds are known to induce apoptosis by generating reactive oxygen species (ROS), which can trigger the mitochondrial pathway of apoptosis. tuni.fi This often involves the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family and the activation of caspases, which are the executioner enzymes of apoptosis. frontiersin.org Given the chemical nature of the thiomorpholine dioxide scaffold, it is plausible that its derivatives could be designed to modulate these pathways.

Cell Cycle Perturbation Analysis

The cell cycle is a series of events that leads to cell division and duplication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Another strategy in cancer therapy is to arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing.

No direct data on the effects of this compound derivatives on the cell cycle have been reported. However, various heterocyclic compounds have been shown to induce cell cycle arrest in different phases, such as G1 or G2/M. mdpi.commdpi.com For example, some compounds can upregulate the expression of cell cycle inhibitors like p21, which can block the progression of the cell cycle. mdpi.com The versatile nature of the this compound scaffold allows for the incorporation of functionalities known to interact with cell cycle regulatory proteins, making this an important area for future investigation.

Development of Pharmacologically Relevant Scaffolds

The unique structural attributes of this compound make it an invaluable starting material for the construction of diverse molecular architectures with potential therapeutic applications. The thiomorpholine 1,1-dioxide moiety is a recognized pharmacophore, while the terminal alkyne of the propargyl group serves as a highly reactive handle for a variety of chemical transformations, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." tcichemicals.comorganic-chemistry.orgnih.gov This powerful reaction allows for the efficient and specific coupling of the thiomorpholine-containing fragment with a wide array of azide-bearing molecules, rapidly generating libraries of novel compounds. tcichemicals.comenpress-publisher.com

The resulting 1,2,3-triazole ring, formed through the click reaction, is not merely a linker but is itself a bioisostere for other functional groups and can actively participate in binding to biological targets. tcichemicals.com This strategy has been widely employed in the discovery of new therapeutic leads. The combination of the thiomorpholine dioxide core and the triazole ring can give rise to scaffolds with a range of pharmacological activities, including but not limited to antitubercular, anticancer, and enzyme inhibitory effects. nih.govnih.gov

Detailed research has demonstrated the potential of thiomorpholine-containing compounds in targeting various diseases. For instance, novel dihydroquinolines incorporating a thiomorpholine moiety have been synthesized and evaluated for their antimycobacterial activity. nih.gov In one such study, specific derivatives, 7f and 7p , which feature the thiomorpholine scaffold, exhibited potent activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL. nih.gov These findings underscore the importance of the thiomorpholine core in the development of new antitubercular agents.

The table below summarizes the key findings from a study on thiomorpholine-containing dihydroquinolines, highlighting the potential of this scaffold in generating potent antimycobacterial agents.

| Compound | Structure | MIC (μg/mL) vs. M. tuberculosis H37Rv |

| 7f | N-benzyl-4-(2-(thiophen-2-yl)-1,2-dihydroquinolin-4-yl)methyl)thiomorpholine | 1.56 |

| 7p | 4-((2-(thiophen-2-yl)-1,2-dihydroquinolin-4-yl)methyl)thiomorpholine | 1.56 |

Data sourced from a study on novel inhibitors of Mycobacterium tuberculosis. nih.gov

While direct pharmacological data on scaffolds derived specifically from this compound is still emerging in publicly accessible literature, the established reactivity of its propargyl group in click chemistry and the proven biological relevance of the thiomorpholine scaffold strongly support its role as a key intermediate in the generation of novel, pharmacologically active compounds. tcichemicals.comtcichemicals.com The oxidation of the sulfur atom to the 1,1-dioxide form is a critical feature, as it enhances the compound's stability and modulates its electronic properties, making it a more suitable building block for various synthetic transformations.

The development of continuous flow synthesis methods for thiomorpholine and its derivatives is also poised to accelerate research in this area by providing more efficient access to these important building blocks. nih.govacs.orgacs.orgfigshare.com As researchers continue to exploit the versatility of this compound, it is anticipated that a greater number of pharmacologically relevant scaffolds with detailed biological activity data will be reported, further solidifying the importance of this compound in modern drug discovery.

Innovations in Biomaterials Science and Biomedical Engineering Via 4 Propargylthiomorpholine 1,1 Dioxide

Engineering of Immune-Modulatory Biomaterials

The introduction of any foreign material into the body typically elicits an immune response, which can lead to inflammation, fibrosis, and ultimately, implant failure. nih.govnih.gov Biomaterials that can modulate this immune response are therefore of great interest. nih.govnih.gov The modification of existing biomaterials with 4-Propargylthiomorpholine 1,1-Dioxide has emerged as a promising strategy to achieve this goal.

Synthesis of Thiomorpholine-Dioxide Modified Alginates (e.g., TMTD-alginate)

Alginate, a naturally occurring polysaccharide, is a widely used biomaterial due to its biocompatibility and gel-forming properties. nih.govnih.gov However, standard alginate formulations can trigger a foreign body response. nih.govcelltransinc.com To counteract this, researchers have developed a novel immune-modulatory alginate by chemically modifying it with a triazole-thiomorpholine dioxide (TMTD) group. nih.gov This modification is achieved through click chemistry, a type of reaction that allows for the efficient and specific joining of molecular components. nih.gov The synthesis involves creating an azide-modified alginate and reacting it with an alkyne-containing molecule, this compound, in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govtcichemicals.com The resulting TMTD-alginate possesses a thiomorpholine (B91149) functional group that has been shown to preferentially localize to the surface of the biomaterial. nih.gov

Modulation of Foreign Body Response and Pericapsular Fibrotic Overgrowth

The primary challenge for implanted medical devices is the foreign body response (FBR), an immunological reaction that leads to inflammation and the formation of a dense fibrous capsule around the implant, a phenomenon known as pericapsular fibrotic overgrowth. nih.govnih.gov This fibrotic encapsulation can impair the function of the device and may necessitate its removal. nih.gov

Research has demonstrated that TMTD-alginate significantly reduces the FBR. nih.gov When TMTD-alginate microcapsules are implanted, they exhibit markedly lower levels of fibrotic deposition compared to unmodified alginate. nih.gov This is attributed to the ability of the thiomorpholine dioxide modification to reduce macrophage adherence and subsequent activation, key events in the FBR cascade. nih.govnih.gov Studies have shown significantly lower levels of cellular deposition on TMTD-alginate spheres. nih.gov Proteomic analysis has further confirmed a significant reduction in collagen proteins, the main components of fibrotic tissue, in transplants using TMTD-alginate. nih.gov

Enhancement of Biocompatibility and Long-Term Implant Performance

By mitigating the foreign body response, this compound-modified biomaterials exhibit enhanced biocompatibility and improved long-term performance of implants. nih.govnih.gov The reduction in pericapsular fibrosis allows for better diffusion of nutrients and oxygen to encapsulated cells and tissues, which is crucial for their survival and function. nih.govnih.gov This improved biocompatibility has been observed across different species, indicating the broad applicability of this technology. nih.gov The long-term stability and minimal fibrotic overgrowth associated with these modified alginates make them suitable for a range of therapeutic applications requiring long-term implantation. nih.gov

Cell Encapsulation Technologies Utilizing this compound Modified Polymers

Cell encapsulation is a promising strategy for treating various diseases by transplanting therapeutic cells without the need for long-term immunosuppression. nih.govcelltransinc.com The success of this approach hinges on protecting the encapsulated cells from the host's immune system while ensuring their viability and function. nih.govnih.gov

Protection and Sustained Delivery of Therapeutic Cells (e.g., Mesenchymal Stem Cells, Pancreatic Islets)

TMTD-alginate has proven to be a highly effective material for encapsulating a variety of therapeutic cells, including mesenchymal stem cells (MSCs) and pancreatic islets. nih.govresearchgate.net The core-shell structure of TMTD-alginate capsules allows for the diffusion of essential nutrients and cytokines while blocking host antibodies and immune cells, thereby protecting the encapsulated cells. nih.gov

In the context of cardiac repair, MSCs encapsulated in TMTD-alginate have been shown to survive and deliver reparative factors to the heart muscle after a myocardial infarction. nih.gov Similarly, human stem cell-derived beta cells (SC-β cells), which are insulin-producing cells, encapsulated in TMTD-alginate have successfully provided long-term glycemic control in diabetic animal models without the need for immunosuppressive drugs. nih.govcelltransinc.com These encapsulated cells remained functional for extended periods, with studies showing sustained normoglycemia for over 170 days. nih.govresearchgate.net

Strategies for Enhancing Cell Viability and Engraftment In Vivo

A major hurdle in cell therapy is ensuring the long-term survival and engraftment of transplanted cells. nih.gov Encapsulation with TMTD-alginate directly addresses this challenge. The immune-modulatory properties of the material create a more favorable microenvironment for the encapsulated cells, leading to significantly improved cell viability compared to non-encapsulated cells or cells encapsulated in standard alginate. nih.gov

For instance, TMTD-alginate MSC capsules have demonstrated high cell viability for over two weeks both in laboratory settings and within a living organism. nih.gov This prolonged survival allows for the sustained release of therapeutic factors, leading to greater therapeutic benefit. nih.gov In studies involving pancreatic islets, the use of TMTD-alginate has been shown to preserve the survival and function of the encapsulated cells for over six months in both rodent and non-human primate models. nih.gov This highlights the potential of this compound-modified polymers to significantly enhance the efficacy of cell-based therapies.

Interactive Data Table: Research Findings on TMTD-Alginate

Below is a summary of key research findings related to the use of TMTD-alginate in biomedical applications.

| Application | Cell Type | Key Finding |

| Cardiac Repair | Mesenchymal Stem Cells (MSCs) | Sustained cell survival and delivery of reparative factors post-myocardial infarction. nih.gov |

| Diabetes Treatment | Pancreatic Islets (SC-β cells) | Long-term glycemic control (over 170 days) in diabetic mice without immunosuppression. nih.govcelltransinc.comresearchgate.net |

| General Implantation | N/A | Significantly reduced foreign body response and pericapsular fibrotic overgrowth. nih.govnih.gov |

| Cell Viability | Mesenchymal Stem Cells (MSCs) | Maintained high cell viability for over 14 days in vitro and in vivo. nih.gov |

Impact on Paracrine-Mediated Myocardial Repair and Glycemic Control

The therapeutic potential of mesenchymal stem cells (MSCs) in repairing cardiac tissue after events like myocardial infarction is largely attributed to the paracrine effects of the factors they secrete. nih.govnih.gov These secreted proteins can promote angiogenesis, reduce apoptosis, and modulate the inflammatory response, all of which are crucial for heart muscle regeneration. nih.govd-nb.infonewcastle.edu.au However, the efficacy of direct stem cell transplantation is often hampered by poor cell survival and rapid clearance by the host's immune system. nih.gov

The encapsulation of MSCs within a hydrogel made from this compound-modified alginate (TMTD-alginate) has emerged as a promising strategy to overcome these limitations. This specialized hydrogel protects the encapsulated cells from the host immune system, thereby prolonging their survival and enabling the sustained release of therapeutic paracrine factors. nih.gov

A pivotal study demonstrated that MSCs encapsulated in TMTD-alginate and implanted in a post-myocardial infarction rat model led to a significant improvement in cardiac function. nih.gov The sustained delivery of paracrine factors from the encapsulated MSCs resulted in a 2.5-fold greater improvement in left ventricular ejection fraction compared to the direct injection of unencapsulated MSCs. nih.gov Furthermore, this method led to a two-thirds reduction in post-infarction fibrosis, a key factor in preventing the stiffening of the heart muscle and subsequent heart failure. nih.gov

Beyond cardiac repair, TMTD-alginate hydrogels have shown significant promise in achieving long-term glycemic control. By encapsulating human stem-cell-derived β-cells, these hydrogels can protect the cells from immune rejection, allowing for the long-term, glucose-responsive release of insulin. nih.gov

Table 1: Efficacy of TMTD-Alginate Encapsulated MSCs in Myocardial Repair

| Treatment Group | Improvement in Left Ventricular Ejection Fraction | Reduction in Post-Infarction Fibrosis |

| TMTD-Alginate Encapsulated MSCs | ~2.5x greater than MSC injection | ~66% |

| Unencapsulated MSC Injection | Baseline | No significant change |

Surface Functionalization of Medical Devices for Fibrosis Prevention

The foreign body response (FBR) is a major challenge for implanted medical devices, where the body's immune system recognizes the implant as foreign and attempts to isolate it by forming a thick layer of fibrotic tissue. This process can impair the function of the device and cause complications for the patient. nih.gov The unique properties of this compound have been harnessed to create surfaces that can mitigate this response.

Coating Strategies for Catheters and Other Implantable Devices

Hydrogels derived from this compound have been successfully used as coatings for medical-grade catheters to prevent fibrotic overgrowth. nih.gov By applying a thin layer of this modified alginate hydrogel to the surface of a catheter, the material becomes more biocompatible, reducing the inflammatory cascade that leads to fibrosis. nih.govnih.gov

Research has shown that lead anti-fibrotic materials, identified through high-throughput screening, can be applied as coatings to medical-grade silicone catheters. nih.gov These coatings, which are based on triazole-containing alginates synthesized with this compound, have demonstrated a significant reduction in the deposition of fibrotic tissue in mouse models. nih.gov This indicates a promising pathway for enhancing the long-term performance and safety of a wide range of implantable devices.

Hydrophilic Surface Modification for Reduced Macrophage Adherence

A key event in the foreign body response is the adhesion of macrophages to the surface of the implanted material. nih.gov These immune cells then release signaling molecules that recruit fibroblasts, leading to the formation of a fibrotic capsule. The chemical structure of this compound, when incorporated into alginate hydrogels, creates a unique, hydrophilic surface that is less recognizable to macrophages. nih.govnih.gov

The thiomorpholine dioxide functional group has been observed to preferentially orient towards the surface of the TMTD-alginate hydrogel. nih.gov This surface chemistry significantly reduces the adherence and subsequent activation of macrophages. nih.gov The triazole modification further contributes to this effect, creating a hydrogel surface that effectively inhibits macrophage recognition and the downstream fibrotic processes. nih.gov This mechanism of reduced macrophage adhesion is a critical factor in the anti-fibrotic properties of biomaterials derived from this compound.

High-Throughput Screening Methodologies in Biomaterial Discovery

The discovery of novel biomaterials with specific properties, such as the ability to resist fibrosis, has traditionally been a slow and laborious process due to the reliance on in vivo testing. nih.govnih.gov The use of this compound in the synthesis of a combinatorial library of hydrogels has been instrumental in the development of innovative high-throughput screening methods.

Cellular Barcoding for Combinatorial Hydrogel Library Screening

A groundbreaking high-throughput screening method utilizes a technique called cellular barcoding to evaluate a large library of chemically modified alginate hydrogels in a single in vivo experiment. nih.govresearchgate.net In this approach, different hydrogel formulations, many of which are synthesized using this compound and its derivatives, are each encapsulated with a unique population of human umbilical vein endothelial cells (HUVECs). nih.gov Each HUVEC population acts as a unique "barcode" that can be identified through genetic sequencing.

By implanting a mixture of these barcoded hydrogel capsules into a single animal, researchers can later retrieve the capsules and analyze the host's response to each specific material. nih.gov The performance of each hydrogel formulation is then correlated with its unique cellular barcode, allowing for the rapid identification of materials with desirable properties, such as low levels of fibrosis. nih.govnih.gov

In Vivo Screening Models (e.g., Rodent and Non-Human Primate Models)

This cellular barcoding methodology has been successfully applied in both rodent and non-human primate models, demonstrating its scalability and relevance for preclinical research. nih.govnih.gov In one study, 20 different alginate formulations were screened in a single mouse, while a more extensive screen of 100 different formulations was conducted in a single non-human primate. nih.govnih.govresearchgate.net

This high-throughput in vivo screening has led to the identification of several lead hydrogel formulations with superior anti-fibrotic properties. nih.govnih.gov These identified materials, which include TMTD-alginate, have subsequently been validated for various applications, including the encapsulation of therapeutic cells and as coatings for medical devices. nih.gov This innovative screening platform significantly accelerates the discovery and development of next-generation biomaterials.

Table 2: High-Throughput Screening of Alginate Formulations

| Animal Model | Number of Formulations Screened per Animal | Outcome |

| Mouse | 20 | Identification of lead anti-fibrotic hydrogels |

| Non-Human Primate | 100 | Identification of lead anti-fibrotic hydrogels |

Contributions of 4 Propargylthiomorpholine 1,1 Dioxide to Organic Synthesis and Advanced Material Development

Versatile Reagent for the Formation of Complex Molecular Architectures

The presence of a terminal alkyne group in 4-Propargylthiomorpholine 1,1-Dioxide makes it a highly versatile reagent for the construction of intricate molecular frameworks. This functionality allows it to readily participate in a variety of coupling and cycloaddition reactions, which are fundamental in the assembly of complex organic molecules.

One of the most significant applications of this compound is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the efficient and regioselective formation of 1,2,3-triazole rings, which are important scaffolds in medicinal chemistry and materials science. By reacting with various azide-containing molecules, this compound can be incorporated into a diverse array of larger, more complex structures.

Beyond CuAAC, the terminal alkyne can undergo other important transformations, such as Sonogashira coupling, which forms carbon-carbon bonds with aryl or vinyl halides, and various cycloaddition reactions with 1,3-dipoles to generate a range of five-membered heterocycles. The thiomorpholine (B91149) 1,1-dioxide ring, being a polar and stable group, can influence the physicochemical properties of the resulting molecules, such as their solubility and crystalline nature.

Table 1: Key Reactions of this compound in the Synthesis of Complex Molecules

| Reaction Type | Reactant | Resulting Molecular Architecture | Significance |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azides | 1,4-Disubstituted 1,2,3-Triazoles | High efficiency and regioselectivity, formation of stable heterocyclic linkages. |

| Sonogashira Coupling | Aryl/Vinyl Halides | Aryl/Vinyl-Substituted Alkynes | Formation of C(sp)-C(sp2) bonds, extending conjugated systems. |

| 1,3-Dipolar Cycloaddition | Nitrones, Nitrile Oxides | Isoxazoles, Isoxazolines | Synthesis of various five-membered heterocyclic compounds. |

Enhancement of Synthetic Pathway Efficiency in Chemical Manufacturing

The use of pre-functionalized building blocks like this compound can significantly enhance the efficiency of synthetic pathways in chemical manufacturing. By providing multiple reactive sites and a core scaffold in a single molecule, it can reduce the number of synthetic steps required to produce complex target molecules. This concept, known as convergent synthesis, is a key principle in modern, sustainable chemical manufacturing.

Furthermore, the "click chemistry" reactions that this compound readily undergoes are known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups. These characteristics are highly desirable in industrial settings as they simplify purification processes and reduce the need for harsh reagents and solvents.

Table 2: Conceptual Comparison of Synthetic Strategies

| Synthetic Strategy | Description | Advantages of Using this compound |

| Linear Synthesis | Step-by-step construction of the target molecule. | Fewer steps required to introduce the thiomorpholine dioxide and propargyl moieties, leading to higher overall yield. |

| Convergent Synthesis | Synthesis of complex fragments that are then coupled. | Serves as a pre-formed, functionalized fragment, streamlining the overall synthesis. |

| "Click Chemistry" Approach | Use of highly efficient and specific reactions for coupling. | The terminal alkyne is a prime substrate for click reactions, ensuring high-yield and clean coupling steps. |

Applications in Polymer and Coating Development

The propargyl group of this compound is a valuable functional handle for the development of advanced polymers and coatings. The terminal alkyne can be utilized for both polymerization and post-polymerization modification, allowing for the creation of materials with tailored properties.

In polymer synthesis, the alkyne group can participate in polymerization reactions to form the polymer backbone. More commonly, it is incorporated as a pendant group on a polymer chain. These pendant alkyne groups can then be used for cross-linking the polymer chains, which can significantly improve the material's mechanical strength, thermal stability, and chemical resistance. This is particularly useful in the formulation of durable coatings and thermosetting resins.

Furthermore, the alkyne groups on a polymer surface can be used for surface functionalization via "click" chemistry. This allows for the covalent attachment of various molecules, such as biocompatible polymers (e.g., polyethylene glycol), bioactive molecules, or adhesion promoters. This surface modification can be used to create coatings with specific properties, such as anti-fouling, enhanced biocompatibility, or improved adhesion to different substrates. The incorporation of the polar thiomorpholine 1,1-dioxide moiety can also influence the surface energy and wettability of the resulting coatings.

Table 3: Potential Applications in Polymer and Coating Development

| Application Area | Method of Utilization | Resulting Polymer/Coating Properties | Potential Use |

| Cross-linked Polymers | Thermal or catalytic cross-linking of pendant propargyl groups. | Increased mechanical strength, thermal stability, and solvent resistance. | High-performance adhesives, composites, and molding compounds. |

| Functional Coatings | Surface modification via "click" chemistry with azide-functionalized molecules. | Tailored surface properties such as hydrophilicity, biocompatibility, or anti-fouling characteristics. | Biomedical device coatings, marine anti-fouling paints, and functional textiles. |

| Polymer Grafting | Grafting of polymer chains from a surface functionalized with this compound. | Creation of polymer brushes with controlled density and composition. | Advanced sensors, smart surfaces, and lubrication layers. |

Exploration of 4 Propargylthiomorpholine 1,1 Dioxide in Catalysis and Agrochemical Chemistry

Utilization in Catalytic Processes for Efficient Chemical Transformations

The primary catalytic application of 4-Propargylthiomorpholine 1,1-Dioxide is its use as a key reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This set of reactions is known for its high efficiency, selectivity, and biocompatibility. The terminal alkyne of the propargyl group in this compound readily participates in these reactions to form stable triazole rings.

Detailed research has demonstrated the utility of this compound in the synthesis of complex functional molecules. For instance, it has been employed as a building block in the synthesis of specialized molecules with potential applications in materials science and biomedicine. In one such synthesis, this compound was reacted with an azide-functionalized precursor in the presence of a copper catalyst to create novel compounds.

The following table summarizes a documented synthetic application of this compound in a copper-catalyzed click chemistry reaction:

| Reactant 1 | Reactant 2 | Catalyst System | Product Functionality |

| This compound | Azide-functionalized precursors | Copper(I) source | Potential for synergistic effects with commercial fungicides |

| This compound | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (azide source) | Copper iodide and triethylamine | Immunomodulatory small molecule (RZA15) |

| 4-Propargylthiomorpholine-1,1-dioxide | Azido-functionalized cyclotriphosphazene (B1200923) | Copper(I) iodide (CuI) and Diisopropylethylamine (DIPEA) | Cyclotriphosphazene derivatives with potential biological activity |

The data in this table is a representation of synthetic schemes described in research literature.

These examples highlight the role of this compound as a dependable building block in creating diverse molecular architectures through efficient catalytic processes. The resulting triazole-containing products have shown potential in various advanced applications.

Applications in the Formulation and Efficacy Improvement of Agrochemicals

While the utility of this compound in catalysis is documented, its direct application in the formulation and efficacy improvement of agrochemicals is less detailed in publicly available scientific literature. The compound is recognized as a valuable building block for the synthesis of various agrochemicals. Its structural features, particularly the thiomorpholine (B91149) 1,1-dioxide moiety, are found in some biologically active molecules.

Research into related compounds, such as 4-phenylthiomorpholine (B11721209) 1,1-dioxide, has suggested that the thiomorpholine ring system can be advantageous for agrochemical applications, potentially due to favorable physicochemical properties like lipophilicity which can influence membrane permeability. The propargyl group on this compound offers a reactive handle for synthesizing a variety of derivatives through reactions like the aforementioned click chemistry. This could lead to the development of new active ingredients for pesticides or herbicides.

Specifically, there is a suggested synthetic route to create novel molecules by reacting 4-propargylthiomorpholine-1,1-dioxide with azide-functionalized precursors, which could exhibit synergistic effects with existing commercial fungicides. However, detailed research findings and efficacy data for such applications are not extensively reported.

Mechanistic Investigations and Structure Activity Relationship Sar Studies of 4 Propargylthiomorpholine 1,1 Dioxide and Its Derivatives

Elucidation of Biological Mechanisms of Action

The thiomorpholine (B91149) 1,1-dioxide core is a recognized pharmacophore, and its derivatives have been explored for a wide array of biological activities. These activities include, but are not limited to, antitubercular, anti-urease, antioxidant, antibacterial, antihypertensive, analgesic, anti-inflammatory, and anticancer effects. The diverse biological profile of thiomorpholine derivatives suggests that their mechanism of action is highly dependent on the nature and positioning of various substituents on the heterocyclic ring.

The N-propargyl group is a key structural feature in several well-established enzyme inhibitors. For instance, the propargyl moiety is responsible for the irreversible inhibition of monoamine oxidase B (MAO-B) by rasagiline, a drug used in the treatment of Parkinson's disease. nih.gov The terminal alkyne of the propargyl group can form a covalent adduct with the flavin cofactor of MAO-B, leading to its inactivation. This highlights the potential for 4-propargylthiomorpholine 1,1-dioxide to act as an irreversible inhibitor of enzymes that possess a reactive residue in their active site.

Structure-Activity Relationship Analysis of Novel Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. While specific SAR studies on a series of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally related compounds.

One relevant study investigated a series of 2-substituted N-piperidinyl indoles as nociceptin (B549756) opioid receptor (NOP) ligands, which included a derivative featuring a thiomorpholine 1,1-dioxide moiety. This provides a glimpse into how modifications to a molecule containing this scaffold can influence biological activity.

| Compound | Modification | NOP Binding Affinity (Ki, nM) | MOP Binding Affinity (Ki, nM) | NOP Functional Activity (EC50, nM) | NOP Emax (%) |

|---|---|---|---|---|---|

| Compound A | Reference N-piperidinyl indole (B1671886) | 1.5 | 25 | 10 | 100 |

| Compound 8 | Addition of 4-thiomorpholine 1,1-dioxide | 3.8 | >1000 | 35 | 95 |

Data sourced from a study on nociceptin opioid receptor ligands.

In this particular series, the introduction of the 4-thiomorpholine 1,1-dioxide group (Compound 8) led to a slight decrease in NOP binding affinity compared to the reference compound but significantly reduced affinity for the mu-opioid receptor (MOP), thereby increasing selectivity for NOP. The functional activity at the NOP receptor was largely maintained. This suggests that the thiomorpholine 1,1-dioxide moiety can be utilized to modulate the selectivity profile of a ligand.

SAR studies on other N-propargyl substituted heterocyclic compounds have consistently highlighted the importance of the propargyl group for high-affinity binding and, in some cases, irreversible inhibition. For instance, in a series of 1-propargyl-4-styrylpiperidine analogues targeting monoamine oxidases, the N-propargyl group was essential for inhibitory activity. acs.org Similarly, in a series of propargyltacrine derivatives, the propargyl group contributed significantly to the inhibition of cholinesterases and monoamine oxidases. nih.gov These findings underscore the potential of the N-propargyl group in this compound to be a key determinant of its biological activity.

Computational Chemistry Approaches in Mechanistic Elucidation

Computational chemistry provides powerful tools to investigate the interactions between small molecules and their biological targets, offering insights that can guide drug design and explain experimental observations. Molecular docking and molecular dynamics (MD) simulations are particularly valuable in this regard.

For N-propargyl substituted ligands, computational docking studies have been instrumental in visualizing their binding modes within enzyme active sites. For example, docking studies of 1-propargyl-4-styrylpiperidine analogues into the active sites of MAO-A and MAO-B have revealed how the propargyl group orients itself towards the FAD cofactor, which is crucial for the covalent inhibition mechanism. acs.org These studies can predict the binding energy and identify key amino acid residues involved in the interaction, providing a rational basis for the observed stereoselective inhibition.

In another example, in silico studies of an indole triazole conjugate bearing a propargyl group demonstrated its binding behavior at the allosteric site of penicillin-binding protein 2a (PBP2a). mdpi.com Molecular docking and MD simulations provided a detailed understanding of the complex stability and the key interactions responsible for the inhibitory action. mdpi.com

Future Perspectives and Uncharted Research Avenues for 4 Propargylthiomorpholine 1,1 Dioxide

Integration with Advanced Drug Delivery Systems

The quest for more effective and targeted drug delivery systems is a cornerstone of modern pharmacology. The inherent properties of 4-Propargylthiomorpholine 1,1-Dioxide, particularly its terminal alkyne group, make it an ideal candidate for conjugation chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.denih.gov This reaction's high efficiency, selectivity, and biocompatibility open up numerous possibilities for integrating the thiomorpholine (B91149) dioxide moiety into sophisticated drug delivery vehicles. nih.gov

Future research is anticipated to focus on leveraging this "clickable" functionality to attach this compound to a variety of nanocarriers. These could include liposomes, polymeric nanoparticles, and dendrimers, thereby creating highly functionalized systems for targeted drug delivery. The thiomorpholine 1,1-dioxide scaffold itself may confer desirable pharmacokinetic properties or act as a pharmacophore for specific therapeutic targets. nbinno.com

Interactive Table: Potential Drug Delivery Nanocarriers for this compound Conjugation

| Nanocarrier Type | Potential Advantage of Conjugation | Relevant Research Area |

| Polymeric Nanoparticles | Enhanced stability and controlled release | Cancer therapy, anti-inflammatory treatments |

| Liposomes | Improved biocompatibility and targeted delivery | Gene delivery, enzyme replacement therapy |

| Dendrimers | High drug loading capacity and multivalency | Targeted imaging and therapy (theranostics) |

| Carbon Nanotubes | Unique optical and thermal properties | Photothermal therapy, biosensing |

The ability to easily conjugate this compound to targeting ligands, such as antibodies or peptides, could pave the way for precision medicine, where therapeutic agents are delivered specifically to diseased cells, minimizing off-target effects.

Novel Applications in Regenerative Medicine and Tissue Engineering

The field of regenerative medicine aims to repair or replace damaged tissues and organs. A key strategy involves the use of biomaterial scaffolds that support cell growth and tissue formation. The functionalization of these scaffolds with bioactive molecules is crucial for directing cellular behavior. Herein lies a significant opportunity for this compound.

The propargyl group can be used to covalently attach the molecule to the surface of various biomaterials, such as hydrogels and electrospun fibers, through click chemistry. nih.govresearchgate.net This surface modification could introduce specific biochemical cues that influence cell adhesion, proliferation, and differentiation. The thiomorpholine 1,1-dioxide moiety, given the diverse biological activities of related derivatives, could potentially modulate cellular responses conducive to tissue regeneration. nih.gov

Future research directions include:

Functionalization of Hydrogels: Incorporating this compound into hydrogel networks to create 3D environments that mimic the natural extracellular matrix.

Surface Coating of Implants: Modifying the surfaces of medical implants to improve their integration with surrounding tissues and reduce the risk of rejection. researchgate.net

Development of Bioactive Scaffolds: Creating scaffolds that not only provide structural support but also actively participate in the regenerative process through the controlled presentation of the thiomorpholine dioxide functionality.

Interactive Table: Potential Biomaterials for Functionalization with this compound

| Biomaterial | Functionalization Method | Potential Application in Regenerative Medicine |

| Hydrogels (e.g., PEG, Hyaluronic Acid) | Click chemistry | Cartilage and soft tissue regeneration |

| Electrospun Nanofibers (e.g., PCL, PLGA) | Surface grafting via click reaction | Bone and nerve tissue engineering |

| Decellularized Extracellular Matrix | Covalent immobilization | Organ-specific tissue regeneration |

| Titanium Implants | Surface coating | Improved osseointegration in dental and orthopedic implants |

Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly influencing synthetic organic chemistry. The synthesis of this compound and its derivatives presents an opportunity to implement these sustainable practices.

Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research will likely focus on developing more environmentally benign synthetic strategies. This could involve:

Catalytic Oxidations: Employing catalytic systems for the oxidation of the thiomorpholine sulfur, replacing stoichiometric and often hazardous oxidizing agents.

Solvent Selection: Utilizing greener solvents, such as water or bio-based solvents, to reduce the environmental impact of the synthesis.

Flow Chemistry: Adopting continuous flow processes, which can offer improved safety, efficiency, and scalability compared to batch production. A recent study has demonstrated a continuous flow synthesis of thiomorpholine itself, highlighting the potential for modernizing the production of its derivatives. acs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

The development of sustainable synthetic methods will not only reduce the environmental footprint of producing this compound but also align its manufacturing with the growing demand for green technologies in the chemical and pharmaceutical industries.

Expanding the Scope of Biomedical and Industrial Applications

Beyond its role as a synthetic building block, the inherent properties of the thiomorpholine 1,1-dioxide scaffold suggest a broader range of potential applications. Thiomorpholine and its derivatives have been investigated for a wide array of biological activities, including antioxidant and cytotoxic effects. nih.gov This opens up avenues for exploring this compound and its derivatives as lead compounds in drug discovery programs for various diseases.

In the realm of industrial applications, the stability and reactivity of this compound make it a candidate for use in materials science. acs.org Potential future applications include:

Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties. The incorporation of the thiomorpholine dioxide moiety could enhance thermal stability or introduce specific functionalities. Research on polymers derived from thiomorpholine oxide has indicated their potential as stimuli-responsive materials for biomedical applications. mdpi.com

Coatings and Adhesives: The propargyl group can participate in polymerization reactions, making it suitable for developing advanced coatings and adhesives with enhanced performance characteristics. The broader field of thiol-ene chemistry, which is related to the reactivity of the propargyl group, has found numerous industrial applications. mdpi.com

Agrochemicals: Given that some thiomorpholine derivatives have applications in agriculture, there is potential to explore the use of this compound in the development of new pesticides or herbicides.

The versatility of this compound suggests that its full potential is yet to be realized. Continued research into its fundamental properties and reactivity will undoubtedly uncover new and exciting applications across a range of scientific and industrial fields.

Q & A

Q. Table 1: Example Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 40–60°C | Higher yields at moderate temps |

| Solvent | THF/DCM | Reduces byproduct formation |

| Oxidation Agent | H₂O₂ (30% v/v) | Ensures complete sulfone formation |

Basic: What stability considerations are critical for handling this compound in laboratory settings?

Methodological Answer:

- Peroxide Formation Risk : Sulfur-containing heterocycles like thiomorpholine derivatives are prone to peroxide formation under light or oxygen exposure. Implement:

- Regular Testing : Use iodide-starch test strips monthly to detect peroxides .

- Stabilization : Add 0.1% BHT (butylated hydroxytoluene) as a radical scavenger .

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced: How can researchers resolve contradictions in reported reaction outcomes (e.g., oxidation vs. reduction pathways)?

Methodological Answer:

- Controlled Replication : Reproduce reactions under standardized conditions (e.g., fixed solvent ratios, degassed systems) to isolate variable impacts .

- Mechanistic Probes : Use in situ NMR or FTIR to track intermediates. For example, oxidation with H₂O₂ may yield sulfonic acids, while LiAlH₄ reduction could form amine derivatives .

- Computational Validation : Apply DFT (Density Functional Theory) to model electron density shifts in the thiomorpholine ring, predicting dominant pathways .

Advanced: What analytical techniques are recommended for characterizing byproducts in this compound reactions?

Methodological Answer:

- LC-MS/QTOF : High-resolution mass spectrometry identifies low-abundance byproducts (e.g., over-oxidized sulfones or propargyl adducts) .

- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives .

- TGA-DSC : Assess thermal stability and decomposition profiles under simulated reaction conditions .

Advanced: How does this compound compare to structurally similar sulfones (e.g., β-sultams) in reactivity?

Methodological Answer:

- Comparative Reactivity Studies :

- Electrophilicity : Use Hammett constants (σ) to quantify ring strain effects. The propargyl group increases electrophilicity at the sulfone oxygen vs. β-sultams .

- Nucleophilic Substitution : Compare kinetics in SN2 reactions with alkyl halides. Thiomorpholine’s six-membered ring may exhibit lower activation energy than five-membered analogs .

- Table 2: Reactivity Comparison

| Compound | Ring Size | Electrophilicity (σ) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 4-Propargylthiomorpholine | 6-membered | 0.78 | 85 |

| β-Sultam | 5-membered | 0.92 | 102 |

Advanced: What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in propargyl group reactions .

- Machine Learning (ML) : Train models on existing sulfone reaction datasets to predict regioselectivity in click chemistry applications .

- Docking Studies : Screen for non-covalent interactions (e.g., hydrogen bonding with the sulfone group) in enzyme inhibition assays .

Basic: What safety protocols are essential when working with this compound?

Methodological Answer:

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential irritancy .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Advanced: How can researchers design experiments to study tautomerism in this compound?

Methodological Answer:

- Isotopic Labeling : Introduce deuterium at the propargyl position to track tautomeric shifts via [²H] NMR .

- Variable-Temperature Studies : Monitor equilibrium between sulfone and sulfinate forms using VT-NMR (25–80°C) .

- Theoretical Calculations : Compare experimental data with DFT-predicted tautomer stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。